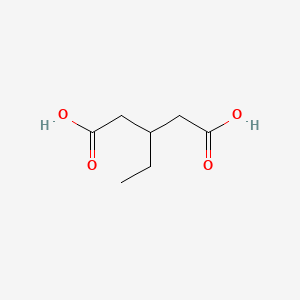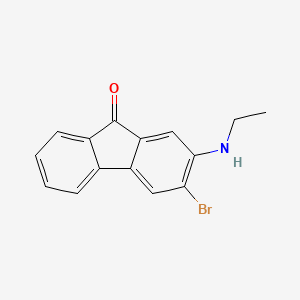
3-Bromo-2-(ethylamino)-9h-fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-(ethylamino)-9h-fluoren-9-one is an organic compound that belongs to the fluorenone family. This compound is characterized by the presence of a bromine atom at the third position, an ethylamino group at the second position, and a fluorenone core structure. Fluorenones are known for their applications in various fields, including organic electronics, pharmaceuticals, and as intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(ethylamino)-9h-fluoren-9-one typically involves a multi-step process. One common method starts with the bromination of 9H-fluoren-9-one to introduce the bromine atom at the desired position. This is followed by the introduction of the ethylamino group through a nucleophilic substitution reaction. The reaction conditions often involve the use of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide, to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-(ethylamino)-9h-fluoren-9-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenone core to a fluorenol structure.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenol compounds.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-(ethylamino)-9h-fluoren-9-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Wirkmechanismus
The mechanism by which 3-Bromo-2-(ethylamino)-9h-fluoren-9-one exerts its effects depends on its specific application. In biochemical assays, the compound may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-2-hydroxypyridine: Similar in structure but with a hydroxyl group instead of an ethylamino group.
2-Bromo-9H-fluoren-9-one: Lacks the ethylamino group, making it less versatile in certain reactions.
3-Bromo-2-methylaniline: Contains a methyl group instead of an ethylamino group, affecting its reactivity and applications.
Uniqueness
3-Bromo-2-(ethylamino)-9h-fluoren-9-one is unique due to the presence of both the bromine atom and the ethylamino group, which confer specific reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
5416-85-3 |
|---|---|
Molekularformel |
C15H12BrNO |
Molekulargewicht |
302.16 g/mol |
IUPAC-Name |
3-bromo-2-(ethylamino)fluoren-9-one |
InChI |
InChI=1S/C15H12BrNO/c1-2-17-14-8-12-11(7-13(14)16)9-5-3-4-6-10(9)15(12)18/h3-8,17H,2H2,1H3 |
InChI-Schlüssel |
DASHNMRLDHECJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=C(C=C2C3=CC=CC=C3C(=O)C2=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


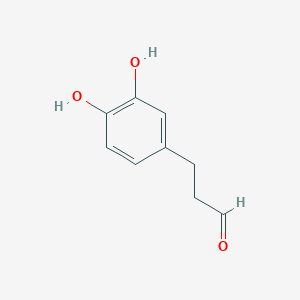

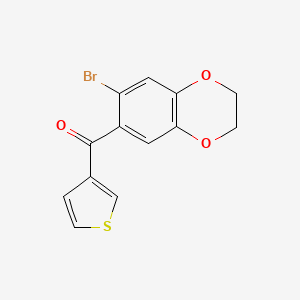
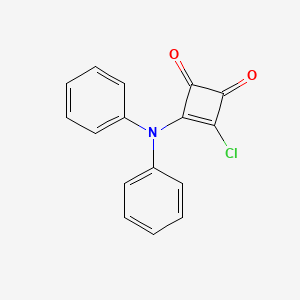
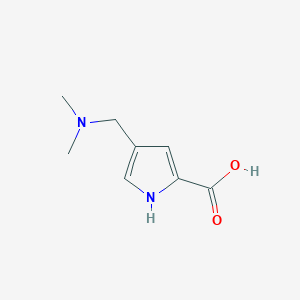
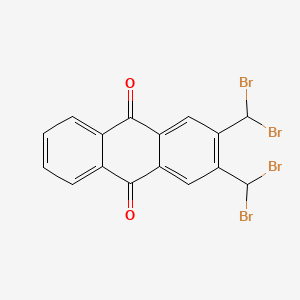

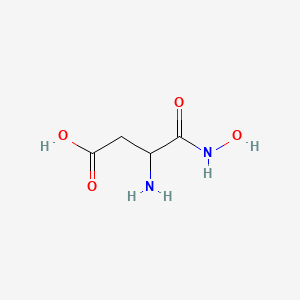
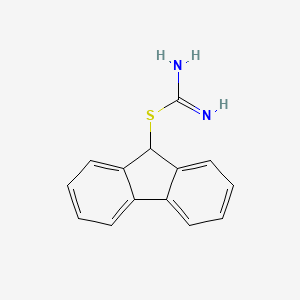
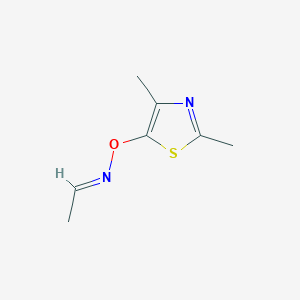
![4,7-Dimethyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140365.png)
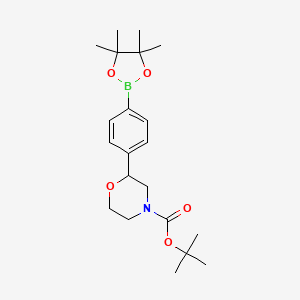
![(3S,5R)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one](/img/structure/B13140380.png)
